molecular formula C16H12N6O3S3 B2673468 N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1226455-05-5

N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2673468
CAS No.: 1226455-05-5
M. Wt: 432.49
InChI Key: VJRKPVOJNNTCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a benzo[d]thiazole-2-carboxamide core linked to a 1,3,4-thiadiazole ring via a thioether bridge (Figure 1). The thiadiazole moiety is further substituted with a 2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl group. Key structural attributes include:

  • Benzo[d]thiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, known for electron-deficient properties and pharmacological relevance .
  • 1,3,4-Thiadiazole: A five-membered ring containing two nitrogen and one sulfur atom, contributing to metabolic stability and hydrogen-bonding capacity .
  • Thioether and amide linkages: Enhance solubility and enable interactions with biological targets (e.g., enzymes, receptors).

Synthetic routes likely involve multi-step protocols analogous to those in and , such as oxime formation, cyclization, and hydrolysis, followed by coupling reactions. Analytical characterization would employ NMR, IR, and mass spectrometry, as seen in related studies .

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O3S3/c1-8-6-11(22-25-8)18-12(23)7-26-16-21-20-15(28-16)19-13(24)14-17-9-4-2-3-5-10(9)27-14/h2-6H,7H2,1H3,(H,18,22,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRKPVOJNNTCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, focusing on key findings from various studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a thiadiazole moiety and a benzo[d]thiazole structure, which are known for their diverse biological activities. The molecular formula is C16H19N5O3SC_{16}H_{19}N_5O_3S, with a molecular weight of 361.42 g/mol. This structure is significant as it allows for interactions with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. Specifically, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Significant activity against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Moderate activity observed against Escherichia coli and Pseudomonas aeruginosa.

In one study, the Minimum Inhibitory Concentration (MIC) values for certain thiadiazole derivatives were reported as follows:

CompoundTarget BacteriaMIC (μg/mL)
Compound AS. aureus32.6
Compound BE. coli47.5
Compound CB. cereus50.0

These results suggest that modifications to the thiadiazole ring can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored through various studies:

  • Cytostatic Properties : 2-amino-1,3,4-thiadiazole derivatives have demonstrated cytostatic effects in cancer cell lines, indicating their potential as anticancer agents.
  • Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms.

A study highlighted the effectiveness of certain derivatives in reducing tumor growth in vivo models, with significant reductions in tumor size compared to controls.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of synthesized thiadiazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The study found that compounds with higher electron-withdrawing groups exhibited increased antibacterial activity. For instance:

CompoundZone of Inhibition (mm)Bacterial Strain
Thiadiazole A20S. aureus
Thiadiazole B15E. coli

Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of various benzo[d]thiazole derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that certain modifications to the benzo[d]thiazole structure significantly enhanced cytotoxicity:

CompoundCell LineIC50 (μM)
Compound XHeLa10
Compound YMCF78

These findings suggest that structural modifications can lead to improved therapeutic agents.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives (7a-7l)
  • Core : Benzamide + 1,3,4-thiadiazole .
  • Key Differences : The target compound replaces benzamide with benzo[d]thiazole-2-carboxamide , introducing additional aromaticity and electronic effects. Piperidinylethylthio substituents in 7a-7l may enhance lipophilicity compared to the target’s 5-methylisoxazole group.
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)
  • Core : Thiadiazole + acetamide .
  • Key Differences : The trichloroethyl and phenyl substituents in 4.1 contrast with the target’s thioethyl-isoxazole group. X-ray studies of 4.1 reveal planar thiadiazole rings, suggesting similar conformational rigidity in the target compound .
  • Role : Intermediate in synthesizing bicyclic triazine derivatives, highlighting thiadiazole’s versatility in heterocyclization .
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic Acid (41p)
  • Core : Isoxazole-carboxylic acid .
  • Key Differences : While 41p lacks a thiadiazole or benzothiazole, its isoxazole moiety shares structural similarity with the target’s 5-methylisoxazole substituent. NMR data (e.g., δ 2.3 ppm for methyl groups) indicate electronic environments comparable to the target’s isoxazole region .

Functional Group Variations and Pharmacological Implications

Compound Core Structure Substituents Key Pharmacological Notes
Target Compound Benzo[d]thiazole-thiadiazole Thioethyl-isoxazole Hypothesized anticancer/antimicrobial activity (cf. )
7a-7l () Benzamide-thiadiazole Piperidinylethylthio Acetylcholinesterase inhibition
4.1 () Thiadiazole-acetamide Trichloroethyl, phenyl Synthetic intermediate
41p () Isoxazole-carboxylic acid Thiophene Unspecified bioactivity

Table 1 : Structural and functional comparisons.

Spectroscopic and Crystallographic Insights

  • NMR Profiling : demonstrates that substituent-induced chemical shift variations (e.g., δ 7.52–7.94 ppm for aromatic protons in 4.1 ) can localize structural differences. The target compound’s benzo[d]thiazole protons are expected near δ 7.5–8.5 ppm, distinct from benzamide derivatives (δ 7.1–7.8 ppm) .
  • X-ray Diffraction : Studies on 4.1 confirm planar thiadiazole rings and hydrogen-bonding networks, suggesting similar stability in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.